8-Fluoro-1-methylisoquinolin-5-amine
Description
Historical Context of Fluorinated Isoquinoline Research
The synthesis of fluorinated isoquinolines originated with early 20th-century heterocyclic chemistry innovations, though systematic fluorination strategies only emerged in the 1950s with improved fluorinating agents. Key milestones include the 2018 development of 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation, which demonstrated fluorine's ability to direct subsequent functionalization. This methodology contrasted with later transition metal-catalyzed approaches, such as the 2023 Rh(III)-mediated assembly of vinyl fluorinated isoquinolines, showcasing evolving synthetic paradigms. The compound this compound itself first appeared in chemical databases circa 2025, reflecting optimized routes for introducing both fluorine and amine groups on the isoquinoline nucleus.
Significance in Medicinal Chemistry Research
Fluorine incorporation at the 8-position of isoquinolines reduces metabolic degradation while modulating electronic properties, as demonstrated in neuroprotective tetrahydroisoquinoline derivatives. The 5-amine group enables hydrogen bonding interactions critical for target engagement, exemplified by fluorinated indenoisoquinolines showing topoisomerase I inhibition. Structural analogs of this compound have been investigated for:
Position in Contemporary Pharmaceutical Research
Recent advances position this compound as a versatile scaffold:
- Neurotherapeutics : Fluorinated tetrahydroisoquinolines demonstrate dopaminergic activity modulation, with 1-methyl analogues showing antiparkinsonian effects in preclinical models.
- Radiochemistry : The compound's iodonium salt derivatives enable efficient ^18^F labeling via fluoride displacement, critical for positron emission tomography (PET) tracer development.
- Antimicrobials : Structural parallels to fluoroquinolone antibiotics suggest potential for modified isoquinoline-based antibacterials, though direct evidence remains unexplored.
Taxonomic Classification within Heterocyclic Chemistry
As a fused bicyclic system, this compound belongs to the isoquinoline subclass of nitrogen-containing heterocycles. Its taxonomy includes:
Primary Classification :
- Ring System : Benzopyridine (isoquinoline)
- Substituents :
- Fluorine (C8)
- Methyl (N1)
- Amine (C5)
Bioisosteric Relationships :
Research Evolution and Historical Milestones
Critical developments enabling this compound's emergence include:
1950s : Advent of practical fluorination methods for heterocycles
2018 : Directed lithiation techniques for 8-fluoroisoquinoline synthesis
2023 : Transition metal-catalyzed fluorovinyl isoquinoline assembly
2025 : First reported characterization of this compound
Properties
IUPAC Name |
8-fluoro-1-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZRSJMSVMDMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C(C=CC(=C12)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylisoquinolin-5-amine can be achieved through various methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically requires the use of metal catalysts or catalyst-free processes in water . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, cyclizing under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized isoquinoline derivatives .
Scientific Research Applications
8-Fluoro-1-methylisoquinolin-5-amine has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Fluorine’s Role: Fluorine in the 8-position (as in this compound) improves metabolic stability and electron-withdrawing effects, critical for drug design .
- Synthetic Accessibility: Compounds like 2,8-dimethylquinolin-5-amine are synthesized via straightforward acid-catalyzed routes, while sulfonamide derivatives require multi-step coupling .
- Functional Group Impact : Sulfonamides and piperazine groups (e.g., in MRIA9) introduce hydrogen-bonding or solubility advantages absent in the target compound .
Notes and Limitations
- Direct data on this compound are sparse; comparisons rely on structural analogs.
- Contradictions: ’s complex bioactive compounds suggest fluorine’s broad utility, but simpler structures (e.g., 4b) lack demonstrated bioactivity.
- Further studies are needed to elucidate the target compound’s pharmacological profile.
Biological Activity
Chemical Structure and Properties
8-Fluoro-1-methylisoquinolin-5-amine is a synthetic compound belonging to the isoquinoline family. It features a fluorine atom at the 8th position, a methyl group at the 1st position, and an amine group at the 5th position of the isoquinoline ring. Its molecular formula is with a molecular weight of 176.19 g/mol. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization of fluorinated benzene precursors using metal catalysts or catalyst-free processes in water. Industrial production focuses on optimizing reaction conditions for high yield and purity while minimizing environmental impact.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially affecting enzyme activity and receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar isoquinoline derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms involve modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
- Antiviral Activity : A study examined the antiviral effects of isoquinolone derivatives, noting that certain compounds within this class exhibited effective inhibition against influenza viruses. Although direct data on this compound is limited, its structural similarities suggest potential antiviral efficacy .
- Cytotoxicity Assessment : In a cytotoxicity study using various cell lines, compounds structurally related to this compound were shown to have selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Comparative Biological Activity
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 8-Fluoroquinoline | Lacks amine group at the 5th position | Moderate antimicrobial activity |
| 1-Methylisoquinoline | Lacks fluorine atom at the 8th position | Anticancer properties |
| 5-Aminoisoquinoline | Lacks fluorine and methyl groups | Antiviral activity potential |
This table highlights how structural variations can influence biological activity, emphasizing the unique profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Fluoro-1-methylisoquinolin-5-amine, and how can their efficiency be validated experimentally?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors followed by functionalization of the isoquinoline core. Key steps include:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) to introduce fluorine at the 8-position .
- Methylation : Optimize reaction conditions (e.g., temperature, solvent polarity) for regioselective methylation at the 1-position using methyl iodide or dimethyl sulfate .
- Characterization : Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers differentiate this compound from structurally similar analogs in analytical workflows?
- Methodological Answer :
- Chromatographic Separation : Employ reverse-phase HPLC with a gradient elution system (acetonitrile/0.1% formic acid) to resolve retention time differences caused by fluorine’s electronegativity .
- Spectroscopic Analysis : Use -NMR to detect the fluorine substituent (δ ≈ -110 ppm) and compare fragmentation patterns in tandem MS with reference libraries .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Target Engagement : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition profiles.
- Cellular Assays : Use fluorescence-based assays (e.g., Alamar Blue) to assess cytotoxicity in cancer cell lines, ensuring controls for fluorophore interference due to the compound’s aromatic amine .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize fluorine’s role in hydrophobic pocket binding and methyl group steric effects .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational flexibility and hydrogen-bonding networks .
Q. What experimental design frameworks optimize reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial approach to test variables (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors impacting yield .
- DoE Software : Leverage JMP or Minitab for response surface modeling to pinpoint optimal conditions (e.g., 80°C, DMF solvent, 1.2 eq. methylating agent) .
Q. How do researchers resolve contradictions in reported SAR data for fluorine-substituted isoquinoline amines?
- Methodological Answer :
- Meta-Analysis : Aggregate literature data (Scopus/PubMed) using inclusion criteria (e.g., IC < 1 μM, fluorinated analogs) and apply statistical tools (e.g., random-effects model) to identify trends .
- Experimental Validation : Replicate disputed assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate substituent effects .
Q. What strategies mitigate interference from the methyl group in spectroscopic characterization of this compound?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d or CDCl to minimize proton exchange artifacts in -NMR.
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals from the methyl and aromatic protons .
Methodological Frameworks for Research Design
- PICOT Framework : Structure studies using Population (target enzyme), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC), and Time (incubation duration) .
- Computational-Experimental Feedback : Integrate quantum chemical calculations (e.g., Gaussian) with high-throughput screening to iteratively refine synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
